4-(1-Boc-4,4-difluoro-3-piperidyl)pyridine
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Overview
Description
4-(1-Boc-4,4-difluoro-3-piperidyl)pyridine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drugs and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Boc-4,4-difluoro-3-piperidyl)pyridine typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of difluoro substituents at the 4-position of the piperidine ring. The pyridine ring is then attached to the piperidine moiety. The reaction conditions often include the use of organic solvents, bases, and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1-Boc-4,4-difluoro-3-piperidyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of the Boc protecting group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoro groups can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce deprotected piperidine derivatives .
Scientific Research Applications
4-(1-Boc-4,4-difluoro-3-piperidyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(1-Boc-4,4-difluoro-3-piperidyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The difluoro substituents and Boc protecting group play crucial roles in determining the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
- 4-(1-Boc-4,4-difluoro-3-piperidyl)methanol
- 4-(1-Boc-4,4-difluoro-3-piperidyl)aniline
- 4-(1-Boc-4,4-difluoro-3-piperidyl)phenol .
Uniqueness
4-(1-Boc-4,4-difluoro-3-piperidyl)pyridine is unique due to its specific substitution pattern and the presence of both the Boc protecting group and difluoro substituents. These features contribute to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C15H20F2N2O2 |
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Molecular Weight |
298.33 g/mol |
IUPAC Name |
tert-butyl 4,4-difluoro-3-pyridin-4-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H20F2N2O2/c1-14(2,3)21-13(20)19-9-6-15(16,17)12(10-19)11-4-7-18-8-5-11/h4-5,7-8,12H,6,9-10H2,1-3H3 |
InChI Key |
ZKTSSKRBNKHZLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=NC=C2)(F)F |
Origin of Product |
United States |
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